4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18293012
InChI: InChI=1S/C9H16N2O/c1-7-6-9(11(3)10-7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol

CAS No.:

Cat. No.: VC18293012

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol -

Specification

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 4-(2,5-dimethylpyrazol-3-yl)butan-2-ol
Standard InChI InChI=1S/C9H16N2O/c1-7-6-9(11(3)10-7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3
Standard InChI Key ISFCGHRZBKQWAU-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CCC(C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dimethyl-1H-pyrazole ring substituted at the 5-position with a butan-2-ol chain. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar conformation due to aromatic π\pi-electron delocalization. Methyl groups at the 1- and 3-positions introduce steric and electronic effects that influence reactivity, while the hydroxyl group at C2 of the butanol chain enables hydrogen bonding and solvation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}
Molecular Weight168.24 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (2 pyrazole N, 1 hydroxyl O)

Density, boiling point, and melting point data remain unreported in accessible literature, underscoring the need for further experimental characterization .

Synthetic Methodologies

Nucleophilic Substitution Routes

A patented synthesis of structurally analogous pyrazole derivatives involves reacting 1H-pyrazole precursors with halogenated alkanes in acetone under basic conditions . For example, 1-chloro-3,3-dimethyl-2-butane reacts with 1H-1,2,4-triazole in the presence of K2CO3\text{K}_2\text{CO}_3, yielding 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 99% efficiency . While this method targets a triazole derivative, it provides a template for synthesizing 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol by substituting triazole with dimethylpyrazole and optimizing reaction conditions.

Pyrazole Functionalization

Recent advances in pyrazole chemistry demonstrate the utility of trifluoroborate intermediates for regioselective functionalization . By converting pyrazole rings into 5-trifluoroborates, chemists achieve precise cross-coupling reactions with alcohols or alkyl halides. Applying this strategy, the butan-2-ol chain could be introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to form carbon-oxygen bonds .

Chemical Reactivity and Derivitization

Hydroxyl Group Reactivity

The secondary alcohol moiety undergoes typical alcohol reactions:

  • Oxidation: Catalytic oxidation with Jones reagent (CrO3\text{CrO}_3) converts the hydroxyl group to a ketone, yielding 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-one, a potential intermediate for heterocyclic synthesis.

  • Etherification: Alkylation with methyl iodide in the presence of NaH\text{NaH} produces methyl ether derivatives, enhancing lipophilicity for drug delivery applications.

Pyrazole Ring Modifications

Electrophilic substitution at the pyrazole’s 4-position is favored due to electron-donating methyl groups. Nitration using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups, which can be reduced to amines for further functionalization . Additionally, the nitrogen atoms participate in coordination chemistry, forming complexes with transition metals like copper(II) and zinc(II) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs). Functionalizing the hydroxyl group with carboxylic acids yields prodrugs with improved bioavailability, as demonstrated in analogs of celecoxib .

Agrochemical Development

Pyrazole derivatives are pivotal in herbicide and insecticide design. Incorporating 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol into chlorantraniliprole-like structures enhances ligand binding to insect ryanodine receptors, disrupting calcium ion channels.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral catalysts to enantioselectively synthesize alcohol derivatives. For instance, Noyori hydrogenation of ketone precursors using Ru\text{Ru}-BINAP complexes achieves >90% enantiomeric excess (ee), enabling access to optically pure variants .

Computational Modeling

Density functional theory (DFT) calculations predict reaction pathways for hydroxyl group transformations. Simulations reveal that oxidation to ketones proceeds via a cyclic transition state with an activation energy of ΔG=28.5kcal/mol\Delta G^\ddagger = 28.5 \, \text{kcal/mol} .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator